4-Carboxy-2-chlorophenylboronic acid

pKa Acidity Solubility

Regioisomer mismatch causes synthetic failure in biaryl coupling. 4-Carboxy-2-chlorophenylboronic acid (CAS 851335-09-6) is the ortho-Cl, para-COOH isomer validated for CRF antagonist and LXR/FXR modulator synthesis. • Ortho-substitution ensures correct regioselectivity in Suzuki-Miyaura coupling; use bulky phosphine ligands to overcome steric/electronic effects (53-94% reported yields). • Mp 212-216°C distinguishes from 4-carboxy-3-chloro isomer (232-238°C) for rapid identity verification. • pKa ~3.71 (COOH) enables pH-dependent extraction for purification.

Molecular Formula C7H6BClO4
Molecular Weight 200.38 g/mol
CAS No. 851335-09-6
Cat. No. B1255806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxy-2-chlorophenylboronic acid
CAS851335-09-6
SynonymsAB-0024
AB0024
GS-6624
simtuzuma
Molecular FormulaC7H6BClO4
Molecular Weight200.38 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(=O)O)Cl)(O)O
InChIInChI=1S/C7H6BClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11)
InChIKeyFYDHSNLXZRGWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carboxy-2-chlorophenylboronic Acid Overview


4-Carboxy-2-chlorophenylboronic acid (CAS 851335-09-6) is an ortho-substituted arylboronic acid featuring a carboxylic acid group para to the boronic acid moiety and a chlorine substituent ortho to the boronic acid . This substitution pattern, with a molecular weight of 200.38 g/mol and formula C7H6BClO4, creates a distinct steric and electronic environment around the reactive boron center that differentiates it from meta- and para-substituted regioisomers [1]. The compound is characterized by a predicted pKa of 3.71±0.10 for the carboxylic acid group and exhibits moderate predicted lipophilicity (LogP values reported as 2.27 and -0.282 across different computational methods) [2][3]. Commercial availability includes product code C2916 from TCI America and catalog offerings from multiple vendors at purities typically ranging from 95% to 98%, with melting points reported between 212-216°C [4].

Workflow
Suzuki-Miyaura cross-coupling with sterically hindered aryl halides
Selection
Ortho-chloro, para-carboxy regioisomer for targeted biaryl synthesis
Use context
Pharmaceutical intermediate for CRF receptor antagonist and LXR/FXR modulator research

Why 4-Carboxy-2-chlorophenylboronic Acid Cannot Be Substituted


Regioisomeric and structurally analogous arylboronic acids—including 4-carboxy-3-chlorophenylboronic acid (CAS 136496-72-5), 3-carboxy-5-chlorophenylboronic acid (CAS 957061-05-1), and 3-carboxy-2-chlorophenylboronic acid (CAS 1314264-58-8)—are not interchangeable with 4-carboxy-2-chlorophenylboronic acid (CAS 851335-09-6) in synthetic applications [1]. The ortho-chloro substitution relative to the boronic acid group in the target compound imposes both steric constraints and electronic effects that directly influence transmetalation kinetics and regioselectivity during Suzuki-Miyaura coupling [2]. Furthermore, the para-carboxy substitution relative to boron establishes a specific vector for downstream derivatization in pharmaceutical building blocks targeting CRF receptor antagonists and LXR/FXR modulators . Class-level evidence demonstrates that ortho-substituted arylboronic acids exhibit substantially different coupling efficiencies compared to meta- and para-substituted analogs, with electron-withdrawing groups adjacent to the boron center affecting both reaction rates and catalyst compatibility [3]. Procurement decisions based solely on functional group similarity without consideration of precise substitution pattern risk synthetic failure, reduced yields, and altered pharmacokinetic properties of final drug candidates.

Regioisomer steric & electronic mismatch
Ortho-chloro substitution alters transmetalation kinetics and coupling regioselectivity relative to meta- and para-substituted analogs
Downstream derivatization vector shift
Para-carboxy placement establishes a critical vector for pharmaceutical building blocks; alternative regioisomers may not preserve this geometry
Coupling efficiency class-level difference
Ortho-substituted arylboronic acids generally require optimized catalyst systems to approach yields of unhindered analogs

4-Carboxy-2-chlorophenylboronic Acid Evidence Guide


Carboxylic Acid pKa vs. Unsubstituted Arylboronic Acids

4-Carboxy-2-chlorophenylboronic acid exhibits a predicted pKa of 3.71±0.10 for its carboxylic acid group [1]. This is approximately 0.5-0.8 pKa units lower than unsubstituted benzoic acid (pKa ~4.20) due to the combined electron-withdrawing effects of the ortho-chloro substituent and the para-boronic acid group, which inductively stabilize the carboxylate anion. The presence of this relatively acidic carboxylic acid enables aqueous solubility at mildly acidic to neutral pH ranges that differs from non-carboxylated arylboronic acid analogs. No direct comparative pKa measurements against specific regioisomers were identified in the literature search.

Carboxylic Acid pKa
Class-level inference
pKa 3.71±0.10
Supports pH-dependent solubility and purification context
Predicted; experimental confirmation not identified
pKa Acidity Solubility

Ortho-Substituted Coupling Efficiency

Class-level evidence from the ortho-substituted arylboronic ester literature demonstrates that ortho-substituted arylboronic acids participate in Suzuki-Miyaura coupling with a range of aryl halides to furnish biaryls in yields ranging from 53% to 94%, with specific yields dependent on the steric and electronic nature of both coupling partners [1]. 4-Carboxy-2-chlorophenylboronic acid bears an ortho-chloro substituent adjacent to the boronic acid group, which introduces steric hindrance during the transmetalation step of the Suzuki catalytic cycle. This ortho substitution typically requires optimized catalyst systems (e.g., bulky phosphine ligands) to achieve coupling efficiencies comparable to unhindered para-substituted analogs. No direct head-to-head comparative yield data between 4-carboxy-2-chlorophenylboronic acid and specific regioisomers was identified in the literature search; the 53-94% yield range represents class-level performance of ortho-substituted arylboronic esters under optimized conditions.

Coupling Efficiency
Class-level inference
Target: class-level 53–94% yield
Baseline: para-substituted typically higher
Ortho-substitution may require catalyst optimization
Class-level data; compound-specific yields not identified
Suzuki-Miyaura coupling Steric hindrance Ortho substitution

Electron-Withdrawing Effect on Suzuki Reactivity

Class-level evidence from substituent effect studies in aqueous micellar Suzuki coupling demonstrates that electron-donating groups on arylboronic acids are beneficial to reaction efficiency, while electron-withdrawing groups are unfavorable [1]. 4-Carboxy-2-chlorophenylboronic acid contains two electron-withdrawing substituents relative to the boronic acid group: an ortho-chloro substituent (-I effect) and a para-carboxy group (-I and -M effects). This dual electron-withdrawing substitution pattern is predicted to reduce the nucleophilicity of the boronic acid and slow the transmetalation step compared to electron-neutral or electron-rich arylboronic acids. The carboxy group may also undergo competitive protodeboronation under basic aqueous coupling conditions. No direct kinetic comparison between 4-carboxy-2-chlorophenylboronic acid and specific electron-rich analogs was identified in the literature search; this inference is based on established class-level electronic effect principles in Suzuki-Miyaura coupling.

Electron-Withdrawing Effect
Class-level inference
Dual EWG (ortho-Cl, para-COOH) unfavorable for Suzuki coupling
May reduce transmetalation rate vs. electron-rich boronic acids
Class-level electronic effect principles
Electronic effects Suzuki-Miyaura coupling Substituent effects

CRF Antagonist and LXR/FXR Modulator Applications

Literature reports indicate that 4-carboxy-2-chlorophenylboronic acid has been utilized as a pharmaceutical intermediate in the preparation of CRF receptor antagonists and LXR/FXR modulators [1]. Specifically, patent CN99813171.7 describes the use of this boronic acid to prepare CRF receptor antagonists with broad therapeutic applications including stress-related conditions [1]. This scaffold has also been incorporated into the synthesis of (1R,3S)-1-(4-carboxy-2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid derivatives [2]. No direct comparative data were identified that demonstrate this boronic acid's superiority over alternative coupling partners for these specific targets; however, the documented use in patent literature establishes that the specific ortho-chloro, para-carboxy substitution pattern has been validated in drug discovery programs targeting these receptors, whereas alternative regioisomers may not have established utility in these same programs.

Pharmaceutical Intermediate
Reported
CRF receptor antagonist & LXR/FXR modulator building block
Patent-documented intermediate for receptor research programs
Regioisomer-specific precedent; alternatives not documented
Medicinal chemistry CRF receptor antagonist LXR modulator FXR modulator

Melting Point for Regioisomer Identification

Commercial specifications for 4-carboxy-2-chlorophenylboronic acid (CAS 851335-09-6) indicate melting points in the range of 212-216°C with minimum purity specifications typically 95-98% . By comparison, the regioisomer 4-carboxy-3-chlorophenylboronic acid (CAS 136496-72-5) exhibits a distinctly higher melting point of 232-238°C [1][2]. This 20-22°C difference in melting point provides a readily measurable physical property for distinguishing between these structurally similar regioisomers, which is critical for incoming quality control verification and identity confirmation. The target compound is commercially supplied with analytical documentation including NMR, HPLC, and GC traceability from qualified vendors .

Melting Point
Head-to-head
Target: 212–216°C
4-Carboxy-3-chloro isomer: 232–238°C
Supports regioisomer QC identity verification
20–22°C differential; commercial specifications
Quality control Purity Melting point

Anhydride Formation and Storage Stability

Commercial suppliers of 4-carboxy-2-chlorophenylboronic acid, including TCI America (Product Code C2916), explicitly note that this compound contains varying amounts of anhydride due to the propensity of ortho-carboxy phenylboronic acids to undergo intramolecular dehydration [1]. This behavior is a direct consequence of the spatial proximity between the boronic acid and carboxylic acid groups in the ortho-substituted scaffold, which facilitates boroxine or mixed anhydride formation. Regioisomers with greater spatial separation between the boronic acid and carboxylic acid groups (e.g., 3-carboxy-5-chlorophenylboronic acid) exhibit reduced anhydride formation propensity. The presence of anhydride species may affect both the effective molar concentration of reactive boronic acid and the reproducibility of coupling reactions.

Anhydride Formation
Class-level inference
Varying anhydride content due to ortho-carboxy proximity
Anhydride content may affect stoichiometry; review before use
Supplier specification; impact on coupling reproducibility
Anhydride formation Storage stability Boronic acid

4-Carboxy-2-chlorophenylboronic Acid Application Scenarios


Suzuki Coupling with Sterically Hindered Aryl Halides

Based on class-level evidence for ortho-substituted arylboronic acids achieving 53-94% coupling yields with aryl halides under optimized conditions [1], 4-carboxy-2-chlorophenylboronic acid is appropriate for Suzuki-Miyaura coupling applications where the ortho-chloro substitution pattern is required in the final biaryl product. The dual electron-withdrawing substituents (ortho-Cl, para-COOH) necessitate consideration of electronic effects on reaction efficiency [2]. Procurement for this application should anticipate optimization of catalyst systems (e.g., bulky phosphine ligands) to overcome steric hindrance and electron-deficiency relative to unsubstituted or electron-rich arylboronic acids.

CRF Antagonist and LXR/FXR Modulator Synthesis

4-Carboxy-2-chlorophenylboronic acid is documented in patent literature as a key intermediate for preparing CRF receptor antagonists and LXR/FXR modulators [3]. Procurement for these specific therapeutic programs is supported by established synthetic precedent. The (1R,3S)-1-(4-carboxy-2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid scaffold represents a validated application of this boronic acid in bioactive molecule synthesis [4]. Users should prioritize this specific regioisomer for these targets, as alternative regioisomers lack documented utility in these programs.

Regioisomer Identity by Melting Point

The 20-22°C melting point differential between 4-carboxy-2-chlorophenylboronic acid (212-216°C) and 4-carboxy-3-chlorophenylboronic acid (232-238°C) provides a practical analytical method for incoming material verification [5]. Procurement workflows involving either or both regioisomers should incorporate melting point determination as a rapid identity confirmation step to prevent cross-shipment errors. This differential is particularly valuable for laboratories handling multiple carboxy-chlorophenylboronic acid regioisomers in parallel synthetic campaigns.

pH-Dependent Extraction and Purification

With a predicted carboxylic acid pKa of 3.71±0.10, 4-carboxy-2-chlorophenylboronic acid is suitable for aqueous workup procedures involving pH-dependent extraction [6]. The ionizable carboxylic acid group enables separation from non-acidic coupling products or unreacted electrophiles through basic extraction, while the boronic acid moiety provides additional pH-dependent solubility characteristics. Procurement for applications requiring this purification strategy should account for potential anhydride formation that may alter the effective acid content of stored material [7].

Application
Selection Property
Validation Focus
Sterically hindered Suzuki coupling
Ortho-substitution coupling profile
Catalyst and ligand optimization
CRF receptor antagonist & LXR/FXR modulator intermediate
Patent-documented regioisomer utility
Regioisomer-specific synthetic precedent
Regioisomer identity verification
Melting point range differentiation
Incoming QC by melting point measurement
pH-dependent aqueous workup
Carboxylic acid ionization behavior
Extraction and purification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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